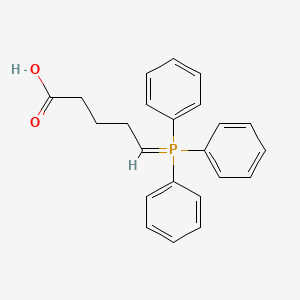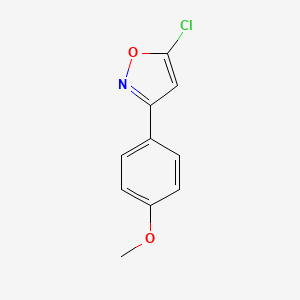
6-bromo-2-propyl-2,3-dihydrochromen-4-one
Vue d'ensemble
Description
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C12H13BrO2. It belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by a bromine atom at the 6th position and a propyl group at the 2nd position of the chromenone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromination of Chromenone: The synthesis of 6-bromo-2-propyl-2,3-dihydrochromen-4-one typically starts with the bromination of chromenone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one can undergo oxidation reactions to form corresponding chromenone derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines in ethanol, thiols in DMF, alkoxides in methanol.
Major Products
Oxidation: Chromenone derivatives with additional oxygen functionalities.
Reduction: Dihydrochromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups.
Applications De Recherche Scientifique
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-bromo-2-propyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2,3-dihydro-4H-chromen-4-one: Similar structure but lacks the propyl group at the 2nd position.
6-Bromo-4-chromanone: Similar structure but lacks the propyl group and has a different oxidation state.
6-Bromo-2,3-dihydro-4H-1-benzopyran-4-one: Similar structure but with different substituents.
Uniqueness
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H13BrO2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
6-bromo-2-propyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H13BrO2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-6,9H,2-3,7H2,1H3 |
Clé InChI |
XDFZVZNLXAMXTB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B8656761.png)




![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)

![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)
![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)

![2H-Pyran, tetrahydro-2-[(1-methyl-3-butynyl)oxy]-](/img/structure/B8656826.png)
